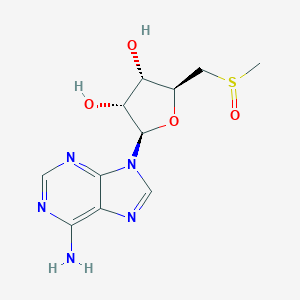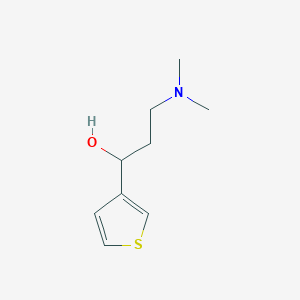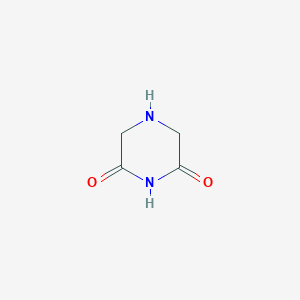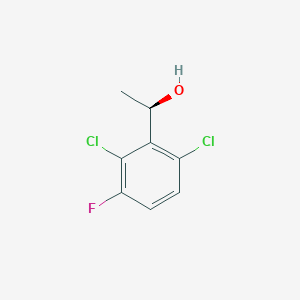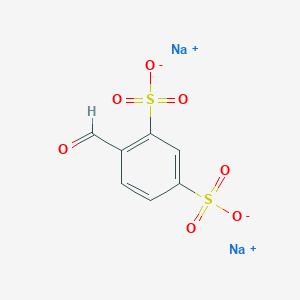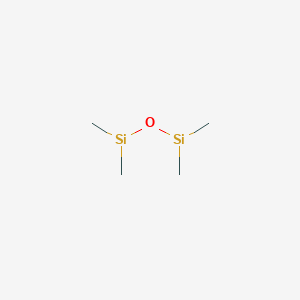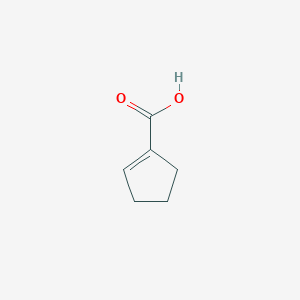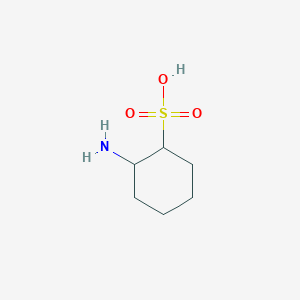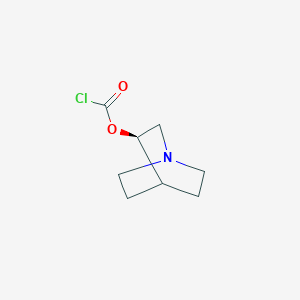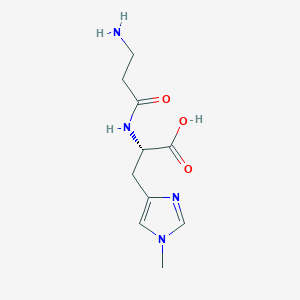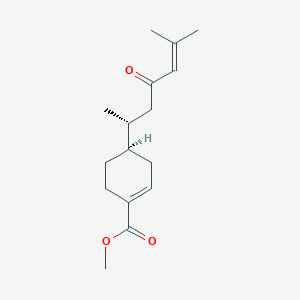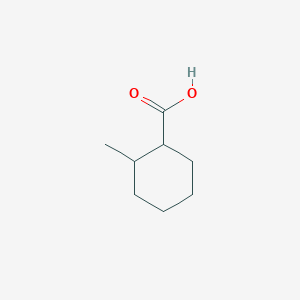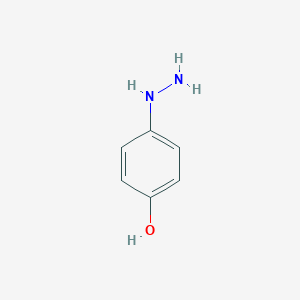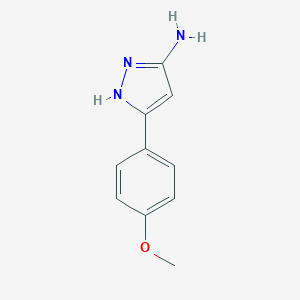
3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds has been achieved using the Gewald synthesis technique, starting from substituted phenyl ethanones, malononitrile, a mild base, and sulfur powder . Another approach involves the Vilsmeier-Haack reaction to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, a one-pot two-step synthesis involving solvent-free condensation/reduction reactions has been reported for the synthesis of similar compounds . These methods highlight the versatility and adaptability of synthetic routes to obtain pyrazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . Theoretical calculations, such as Hartree–Fock (HF) and density functional methods (B3LYP), are also used to compare with experimental data and to predict molecular properties .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, forming Schiff bases when treated with aldehydes . The reactivity of these compounds can lead to the formation of a wide range of products, including pyrazolo[3,4-d]pyrimidines when reacted with amines . The presence of different functional groups on the pyrazole ring can significantly influence the reaction pathways and the nature of the products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, melting point, and stability. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, which can also impact their physical properties . Spectroscopic and spectrophotometric investigations provide insights into the compound's electronic structure, which is crucial for understanding its reactivity and potential as a biological agent . Nonlinear optical properties have also been reported for some pyrazole derivatives, indicating their potential application in materials science .
Applications De Recherche Scientifique
Application 1: Anticancer Activity
- Scientific Field : Medicinal Chemistry and Oncology .
- Summary of the Application : A hybrid compound of chalcone-salicylate, which includes a 4-methoxyphenyl group, has been synthesized and studied for its potential against breast cancer .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Application 2: Antioxidant Activity
- Scientific Field : Medicinal Chemistry and Pharmacology .
- Summary of the Application : A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and their antioxidant activity was screened .
- Methods of Application : The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method .
- Results or Outcomes : The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid .
Application 3: Synthesis of Hybrid Compounds
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : A new hybrid compound of chalcone-salicylate, which includes a 4-methoxyphenyl group, has been synthesized .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Application 4: Chemical Production
- Scientific Field : Industrial Chemistry .
- Summary of the Application : 3-(4-Methoxyphenyl)propionic acid, a compound similar to “3-(4-methoxyphenyl)-1H-pyrazol-5-amine”, is produced and sold by chemical companies for various applications .
- Methods of Application : This compound is typically synthesized in a laboratory setting and then sold for use in various applications, including research and product development .
- Results or Outcomes : The production of this compound contributes to the advancement of scientific research and the development of new products .
Application 5: Anticancer Agent Candidate
- Scientific Field : Medicinal Chemistry and Oncology .
- Summary of the Application : A new hybrid compound of chalcone-salicylate, which includes a 4-methoxyphenyl group, has been synthesized and studied for its potential against breast cancer .
- Methods of Application : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was explored through molecular docking and MD simulation .
- Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Application 6: Industrial Production
- Scientific Field : Industrial Chemistry .
- Summary of the Application : 3-(4-Methoxyphenyl)propionic acid, a compound similar to “3-(4-methoxyphenyl)-1H-pyrazol-5-amine”, is produced and sold by chemical companies for various applications .
- Methods of Application : This compound is typically synthesized in a laboratory setting and then sold for use in various applications, including research and product development .
- Results or Outcomes : The production of this compound contributes to the advancement of scientific research and the development of new products .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAGEJODHNVJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373382 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
CAS RN |
19541-95-8 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-(4-methoxyphenyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

